molecular formula CrO4P B1204742 Chromic phosphate CAS No. 7789-04-0

Chromic phosphate

货号: B1204742
CAS 编号: 7789-04-0
分子量: 146.967 g/mol
InChI 键: IKZBVTPSNGOVRJ-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Properties: Chromic phosphate (CrPO₄), also known as chromium(III) phosphate, is a gray-brown to black solid insoluble in water. It is used industrially in pigments, catalysts, and primers . Medically, it serves as a carrier for radioactive phosphorus (³²P) in colloidal suspensions for cancer therapy, particularly for cystic brain tumors, pleural effusions, and refractory head/neck carcinomas .

科学研究应用

Medical Applications

1. Cancer Treatment

P-32 chromic phosphate has been investigated for its efficacy in treating refractory tumors through intratumoral injections. Several studies have demonstrated significant tumor regression and improved survival rates among patients with solid tumors resistant to conventional therapies.

  • Case Study: Refractory Solid Tumors
    • Study Design: A Phase II clinical trial involving 17 patients with refractory solid tumors.
    • Method: Patients received intratumoral injections of P-32 this compound (74-555 MBq).
    • Results:
      • Median survival: 13 months (range: 8-25 months).
      • Response rate: 71% (12 patients), with complete remission in 41% (7 patients) and partial remission in 29% (5 patients) .
  • Case Study: Head and Neck Carcinomas
    • Study Design: Pilot study involving 14 patients with refractory head and neck carcinomas.
    • Method: Injection of P-32 this compound (74-444 MBq) under sonographic guidance.
    • Results:
      • Median survival: 7.8 months (range: 4-16 months).
      • Partial response observed in 57% (8 patients), while no significant side effects were noted .

2. Treatment of Hemophilic Synovitis

P-32 this compound is also utilized in radiosynovectomy for patients with hemophilia, aiming to control bleeding episodes associated with synovitis.

  • Case Study: Long-Term Follow-Up
    • Study Design: Follow-up study on the efficacy of P-32 this compound in treating hemophilic synovitis over an average of 15 years.
    • Results:
      • The frequency of hemarthrosis remained stable, with no significant change in clinical severity.
      • The treatment delayed the need for total knee arthroplasty in several cases .

Data Table: Summary of Clinical Studies

Study FocusNumber of PatientsMedian SurvivalComplete RemissionPartial RemissionNotable Side Effects
Refractory Solid Tumors1713 months41% (7 patients)29% (5 patients)Thrombocytopenia in one case
Head and Neck Carcinomas147.8 monthsN/A57% (8 patients)Mild thrombocytopenia
Hemophilic SynovitisVariableN/AN/AN/ANo significant change noted

作用机制

Chromium (III) phosphate exerts its effects through various mechanisms:

相似化合物的比较

Comparison with Other Chromium Compounds

Chromic Acid (Hexavalent Chromium) vs. Chromic Phosphate

Property This compound (Cr³⁺) Chromic Acid (Cr⁶⁺)
Toxicity Low systemic toxicity Highly corrosive, carcinogenic
Medical Use Radiotherapy carrier None (industrial use only)
Environmental Risk Limited Linked to lung cancer occupationally

Chromium Sulfate vs. This compound

  • Solubility : Chromium sulfate (basic) is water-soluble, unlike this compound .
  • Applications : Chromium sulfate is used in tanning, while this compound is specialized in medical colloids and pigments .

Comparison with Phosphate-Based Medical Colloids

Sodium Orthophosphate-Gelatine vs. ³²P-Chromic Phosphate

Biodistribution and Elimination (Intratumoral Injection) :

Parameter Sodium Orthophosphate-Gelatine This compound (Large Particles)
Tumor Retention 2.51 ± 0.39% 49.82 ± 5.41%
Bone Accumulation 15.54 ± 2.21% Minimal
Elimination Route Urinary (64.5%) Fecal (29.44%)
Therapeutic Efficacy 0% Tumor Regression 52% Tumor Regression

Source:

Colloidal vs. Particulate this compound

  • Colloidal (Type IV) : Migrates to the liver (50% of cases), useful for postoperative tumor prophylaxis .
  • Particulate (Type I–III) : Localizes at injection sites but may hydrolyze in tissues, reducing efficacy .

Comparison with Industrial Phosphate Compounds

Amorphous Calcium Phosphate (ACP) vs. This compound

Property This compound Amorphous Calcium Phosphate
Structure Crystalline Non-crystalline
Application Pigments, radiotherapy Biomedical coatings, dental uses
Synthesis Precipitation/calcination Sol-gel methods

Source:

Chromic Anhydride vs. This compound in Electrolytes

  • Toxicity : Chromic anhydride (CrO₃) is highly toxic, necessitating replacement by organic additives, whereas this compound is safer in controlled medical doses .

Key Research Findings and Contradictions

  • Efficacy vs. Safety : While ³²P-chromic phosphate shows high tumor retention (49.82%) and regression (52%), its mobilization from injection sites raises safety concerns, particularly liver accumulation (9.63%) .
  • Preparation Methods : Particulate this compound (Type I) exhibits variable hydrolysis in tissues, whereas colloidal forms (Type IV) ensure targeted delivery .

Data Tables

Table 1: RES Blockade Efficacy of Gelatin-Stabilized Colloids

Colloid Type Blockade Efficacy (%)
Gelatin-Stabilized 85.90 ± 8.70
Non-Stabilized 36.28 ± 6.27

Source:

生物活性

Chromic phosphate, specifically in its radioactive form as chromic-P32 phosphate (Cr-32PO4), has garnered attention for its potential applications in cancer treatment, particularly in brachytherapy. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy, and clinical applications.

This compound exists in different hydrated forms, with the anhydrous form (CrPO₄) being a green solid and the hexahydrate (CrPO₄·6H₂O) appearing violet. The compound exhibits a crystalline structure characterized by strong ionic bonds between chromium(III) cations and phosphate anions. The synthesis typically involves the reaction of chromium(III) salts with phosphoric acid:

Cr NO3 3+H3PO4CrPO4+3HNO3\text{Cr NO}_3\text{ }_3+\text{H}_3\text{PO}_4\rightarrow \text{CrPO}_4+3\text{HNO}_3

This compound's biological activity primarily stems from its radioactive isotope, phosphorus-32 (P-32), which emits beta radiation. This localized radiation can induce cellular damage, leading to apoptosis in cancer cells. The mechanisms include:

  • Induction of Apoptosis : Studies have shown that P-32 can increase apoptosis rates in tumor cells by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic factors like Bcl-2 .
  • Tumor Microenvironment Modulation : The radiation can alter the tumor microenvironment, enhancing immune response and potentially increasing the efficacy of concurrent therapies .

Brachytherapy

This compound is utilized in brachytherapy, where it is injected directly into tumors to deliver localized radiation. This method minimizes systemic exposure while maximizing tumor targeting. Notable studies include:

  • Pancreatic Carcinoma Treatment : A study involving nude mice with implanted pancreatic carcinoma demonstrated that intratumoral injection of Cr-32PO4 resulted in significant tumor necrosis and apoptosis . The half-life of effective medication was approximately 13 days post-injection.
Treatment GroupDose (MBq)Tumor Response (%)Median Survival (Months)
10.378012
20.747013
31.487113
  • Phase II Trials : In a clinical trial involving patients with refractory solid tumors, P-32 this compound injections led to a response rate of 71%, with complete remissions observed in 41% of cases .

Case Studies

  • Intrathoracic Application : In a cohort of patients with pleural effusion, intrathoracic injections of Cr-P32 were shown to effectively control symptoms and reduce fluid accumulation .
  • Ewing's Sarcoma Treatment : this compound colloids were investigated for their efficacy against Ewing's sarcoma, demonstrating promising results in reducing tumor size and improving patient outcomes .

Safety and Side Effects

While this compound shows efficacy in tumor treatment, safety remains a concern. Some studies reported minimal side effects, such as thrombocytopenia in isolated cases; however, most patients tolerated the treatment well without significant adverse effects .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing chromic phosphate, and how is purity validated?

this compound is typically synthesized via precipitation by reacting chromium(III) salts with alkali phosphates under controlled pH conditions . For example, adding sodium phosphate to chromium chloride yields a green precipitate, which is washed and dried. Purity validation involves techniques like inductively coupled plasma mass spectrometry (ICP-MS) to quantify chromium and phosphate ratios, complemented by X-ray diffraction (XRD) to confirm crystallinity. Colorimetric assays (e.g., ammonium molybdate/vanadate tests) detect residual unreacted phosphate ions .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Key methods include:

  • Ion chromatography (IC): Resolves phosphate speciation and detects contaminants like hexavalent chromium .
  • Thermogravimetric analysis (TGA): Assesses thermal stability by measuring mass loss during heating.
  • UV-Vis spectroscopy: Identifies electronic transitions in this compound complexes, particularly in colloidal suspensions .
  • FTIR spectroscopy: Confirms phosphate group vibrations (e.g., P-O stretching at ~1000 cm<sup>-1</sup>) and Cr-O bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cellular systems?

Discrepancies often arise from variations in compound solubility, concentration thresholds, or assay conditions. For instance, chromium(III) phosphate shows minimal reactivity in standard cellular assays but may induce oxidative stress at ultrahigh concentrations (>1 mM) . To address contradictions:

  • Perform dose-response studies across multiple cell lines.
  • Use supplemental literature searches on chromium(III) compound classes (e.g., oxides, sulfates) to identify trends in reactivity .
  • Validate findings with orthogonal assays (e.g., comet assay for DNA damage vs. ROS detection kits) .

Q. What experimental design considerations are critical for studying phosphorus-32-labeled this compound in therapeutic applications?

  • Safety protocols: Use shielded injection apparatus and monitor radiation exposure per institutional guidelines .
  • Dosimetry: Calibrate isotope activity with a liquid scintillation counter.
  • In vivo models: Select animal cohorts with controlled age/health parameters, as pediatric and geriatric toxicity data are limited .
  • Data reporting: Follow journal guidelines (e.g., Chromatography) to detail synthesis, characterization, and statistical validation .

Q. How can researchers assess this compound’s environmental impact, particularly its interaction with microbial communities?

  • Microcosm studies: Expose soil/water samples to this compound and quantify chromium bioavailability via sequential extraction (e.g., BCR method).
  • Metagenomic analysis: Track microbial diversity shifts using 16S rRNA sequencing, focusing on phosphate-metabolizing bacteria .
  • Speciation analysis: Employ IC-ICP-MS to distinguish Cr(III)-phosphate complexes from toxic Cr(VI) species .

Q. Methodological Challenges & Data Reproducibility

Q. What strategies improve reproducibility in this compound research when conflicting synthesis protocols exist?

  • Standardize precursor ratios: Use CAS 27096-04-4 (chromic dihydrogen phosphate) as a reference material .
  • Document reaction conditions: Report pH, temperature, and stirring rates meticulously to enable replication .
  • Interlab validation: Share samples with collaborators for cross-validation using shared analytical workflows (e.g., EU chemical data platform guidelines) .

Q. How should researchers integrate historical toxicity data with modern regulatory frameworks for chromium compounds?

  • Data curation: Aggregate legacy studies (e.g., IARC reports) into structured databases, noting limitations like outdated detection limits .
  • Read-across approaches: Extrapolate toxicity endpoints from well-studied Cr(III) compounds (e.g., chromic oxide) to fill data gaps .
  • Machine learning: Train models on existing datasets to predict ecotoxicological thresholds for understudied compounds like this compound .

Q. Tables for Key Data

Property Method Typical Result Reference
Cr(III) contentICP-MS7.00–7.50%
Hexavalent chromium detectionIon chromatography<0.0001% (undetected)
Phosphate speciationMolybdate colorimetric assay0.2–0.5 mg/L (post-synthesis)
Thermal decompositionTGAMass loss peaks at 220°C, 450°C

准备方法

Redox Synthesis Using Organic Reducing Agents

Reaction Mechanism and Stoichiometry

The reduction of chromic acid (H₂CrO₄) in phosphoric acid (H₃PO₄) with organic reductants like ethylene glycol is a widely adopted industrial method. The reaction, conducted at 90–110°C, follows the stoichiometry:

10H2CrO4+10xH3PO4+3(CH2OH)210Cr(H33/xPO4)x+6CO2+34H2O10\text{H}2\text{CrO}4 + 10x\text{H}3\text{PO}4 + 3(\text{CH}2\text{OH})2 \rightarrow 10\text{Cr}(\text{H}{3-3/x}\text{PO}4)x + 6\text{CO}2 + 34\text{H}_2\text{O}

where 2x32 \leq x \leq 3 . The exothermic reaction generates Cr³⁺-phosphate complexes, with water vapor refluxed to maintain reaction efficiency .

Post-Reaction Processing

Aging the product at 90–110°C for ≥30 minutes ensures complete reduction of residual Cr⁶⁺ to Cr³⁺ and reduces total organic carbon (TOC) to ≤3.5 wt% relative to chromium . Subsequent heating concentrates the solution, yielding crystalline CrPO₄ upon cooling. Industrial scalability is enhanced by continuous water vapor removal during reflux, achieving >95% Cr⁶⁺ conversion .

Hydrothermal Synthesis of Hexahydrated Chromic Phosphate

Ethanol-Mediated Reduction

Hexahydrated CrPO₄·6H₂O is synthesized by reducing CrO₃ with ethanol in concentrated H₃PO₄ at −24°C to +80°C . The violet hexahydrate forms via:

CrO3+C2H5OH+H3PO4CrPO46H2O+CH3COOH+H2O\text{CrO}3 + \text{C}2\text{H}5\text{OH} + \text{H}3\text{PO}4 \rightarrow \text{CrPO}4\cdot6\text{H}2\text{O} + \text{CH}3\text{COOH} + \text{H}_2\text{O}

Ethanol acts as both reductant and solvent, with acetic acid byproducts removed via distillation .

Crystallization and Purity Control

Post-synthesis, the product is washed with deionized water and ethanol to eliminate unreacted H₃PO₄. X-ray diffraction (XRD) confirms phase purity, while thermogravimetric analysis (TGA) reveals a 25% mass loss at 200°C, consistent with hexahydrate decomposition .

Mesoporous this compound Synthesis

Template-Assisted Growth

Mesoporous CrPO₄ is fabricated using ammonium dichromate ((NH₄)₂Cr₂O₇), ethanol, nitric acid, and tetradecyltrimethylammonium bromide (TTBr) as a structure-directing agent . Urea facilitates slow NH₃ release, enabling controlled polycondensation. The gel-like intermediate is calcined at 450°C to remove organics, yielding a high-surface-area (≈300 m²/g) mesoporous structure .

Applications in Catalysis

The mesoporous form exhibits enhanced catalytic activity in olefin polymerization due to accessible active sites. Brunauer-Emmett-Teller (BET) analysis confirms pore sizes of 4–6 nm, ideal for gas-phase reactions .

Thin-Film this compound Deposition

Ammonia Vapor Diffusion Method

Textured CrPO₄ films are grown by mixing equimolar Cr(NO₃)₃ and (NH₄)₂HPO₄ under controlled NH₃ vapor diffusion . Over 24 hours, hydrolysis at the air-liquid interface forms a compact purple film, which is lifted onto substrates. Atomic force microscopy (AFM) shows film thicknesses of 50–200 nm with <5 nm surface roughness .

Optical and Mechanical Properties

UV-Vis spectroscopy reveals a broad absorption band at 550 nm, attributed to d-d transitions in Cr³⁺. Nanoindentation tests indicate a hardness of 3.5 GPa, suitable for protective coatings .

Radioactive Colloidal this compound (P³²) for Medical Use

Compounding and Quality Assurance

Medical-grade colloidal CrPO₄-P³² is prepared by binding H₃³²PO₄ to chromium oxide, followed by grinding, centrifugation, and filtration to achieve 0.1–0.3 µm particles . Sodium sulfite stabilizes the colloid, while gelatin prevents aggregation. Rigorous testing ensures:

  • Radiochemical purity (RCP): 100% via instant thin-layer chromatography (ITLC) .

  • Sterility: No microbial growth after 14-day incubation .

  • Endotoxin levels: <2 EU/mL, compliant with USP standards .

Comparative Performance

Compounded CrPO₄-P³² matches commercial Phosphocol P³² in particle size (0.1–0.3 µm vs. 0.2–0.5 µm) and pH (5.0 vs. 5.2) . Electron microscopy confirms spherical morphology with minimal aggregation .

Anhydrous this compound Synthesis

Solid-State Reaction

Anhydrous CrPO₄ is produced by heating a 3:1 molar mixture of Cr₂O₃ and (NH₄)₂HPO₄ at 400°C for 24 hours . The reaction proceeds via:

Cr2O3+2(NH4)2HPO42CrPO4+4NH3+3H2O\text{Cr}2\text{O}3 + 2(\text{NH}4)2\text{HPO}4 \rightarrow 2\text{CrPO}4 + 4\text{NH}3 + 3\text{H}2\text{O}

XRD confirms a monoclinic structure (space group P2₁/c), with no residual NH₄⁺ detected by IR spectroscopy .

Thermal Stability

Differential scanning calorimetry (DSC) shows no phase transitions below 800°C, indicating suitability for high-temperature applications .

属性

IUPAC Name

chromium(3+);phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZBVTPSNGOVRJ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrPO4, CrO4P
Record name chromium(III) phosphate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Chromium(III)_phosphate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27096-04-4 (chromium(+3)[3:1] salt), 59178-46-0 (chromium(+3)[3:2] salt)
Record name Chromic phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70884435
Record name Phosphoric acid, chromium(3+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.967 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Gray-brown to black solid; [Merck Index] Insoluble in water; [ACGIH]
Record name Phosphoric acid, chromium(3+) salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chromium(III) phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2506
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7789-04-0
Record name Chromic phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, chromium(3+) salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, chromium(3+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHROMIC PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ86ZJ9U98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Chromic phosphate
Chromic phosphate
Chromic phosphate
Chromic phosphate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。